REACTION_SMILES
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[C:15]([OH:16])(=[O:17])[CH3:18].[Cl:13][Cl:14].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[NH:9][CH2:8][CH2:7]2>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:10]([c:11]([Cl:13])[cH:12]1)[NH:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CCN2
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)c2c(c1)CCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |